molecular formula C10H22OSi B14149399 4-Methyl-1-(trimethylsilyl)hexan-1-one CAS No. 89165-14-0

4-Methyl-1-(trimethylsilyl)hexan-1-one

Cat. No.: B14149399
CAS No.: 89165-14-0
M. Wt: 186.37 g/mol
InChI Key: NIGGRSXYTPSHNT-UHFFFAOYSA-N
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Description

4-Methyl-1-(trimethylsilyl)hexan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hexanone backbone. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(trimethylsilyl)hexan-1-one typically involves the introduction of a trimethylsilyl group to a hexanone precursor. One common method is the reaction of 4-methylhexan-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(trimethylsilyl)hexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted hexanones depending on the reagent used.

Scientific Research Applications

4-Methyl-1-(trimethylsilyl)hexan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trimethylsilyl)hexan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The compound’s effects are mediated through its ability to undergo specific chemical transformations, influencing molecular pathways and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(trimethylsilyl)hexan-1-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.

Properties

CAS No.

89165-14-0

Molecular Formula

C10H22OSi

Molecular Weight

186.37 g/mol

IUPAC Name

4-methyl-1-trimethylsilylhexan-1-one

InChI

InChI=1S/C10H22OSi/c1-6-9(2)7-8-10(11)12(3,4)5/h9H,6-8H2,1-5H3

InChI Key

NIGGRSXYTPSHNT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(=O)[Si](C)(C)C

Origin of Product

United States

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